Methyl octadeca-9,12-diynoate

CAS No.: 62439-44-5

Cat. No.: VC19449569

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62439-44-5 |

|---|---|

| Molecular Formula | C19H30O2 |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | methyl octadeca-9,12-diynoate |

| Standard InChI | InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-6,9,12-18H2,1-2H3 |

| Standard InChI Key | VATNVLNGBAFLPT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC#CCC#CCCCCCCCC(=O)OC |

Introduction

Chemical Identity and Nomenclature

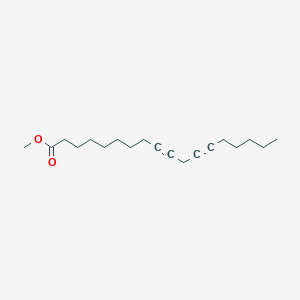

Methyl octadeca-9,12-diynoate is systematically named according to IUPAC conventions as methyl octadeca-9,12-diynoate, reflecting the positions of its triple bonds. Alternative synonyms include methyl 9,12-octadecadiynoate and octadeca-9,12-diynoic acid methyl ester, which are frequently used in chemical databases and literature . The compound’s structure consists of an 18-carbon chain (octadeca-) with triple bonds at carbons 9 and 12, terminated by a methyl ester group.

Structural Characteristics

-

Molecular Formula:

-

Molecular Weight: 290.44 g/mol

-

Exact Mass: 290.225 Da

-

Topological Polar Surface Area (PSA): 26.3 Ų

The presence of two conjugated triple bonds introduces significant rigidity into the molecule, influencing its reactivity and physical properties. This structural feature differentiates it from dienoic esters like methyl octadeca-9,12-dienoate (CAS No. 2566-97-4), which contain double bonds instead .

Synthesis and Production Pathways

The synthesis of methyl octadeca-9,12-diynoate typically involves esterification of the corresponding diynoic acid (octadeca-9,12-diynoic acid) with methanol under acid- or base-catalyzed conditions. While detailed protocols for this specific compound are scarce, analogous methods for related diynoates provide insight into plausible synthetic routes.

Key Reaction Steps

-

Alkyne Formation: Sequential dehydrohalogenation or elimination reactions to introduce triple bonds at positions 9 and 12.

-

Esterification: Reaction of the diynoic acid with methanol in the presence of a catalyst (e.g., sulfuric acid) to yield the methyl ester.

Challenges in synthesis include controlling the regioselectivity of triple bond formation and minimizing side reactions such as over-reduction or polymerization. Advanced techniques like Sonogashira coupling may offer pathways to improve yield and purity, though these remain unexplored for methyl octadeca-9,12-diynoate specifically.

The compound’s high LogP value (4.87) suggests strong lipophilicity, making it suitable for applications requiring nonpolar solvents or lipid-based matrices . Its stability under ambient conditions remains unverified, though alkyne-containing compounds generally exhibit moderate thermal stability.

Challenges and Knowledge Gaps

Current understanding of methyl octadeca-9,12-diynoate is hindered by:

-

Limited Experimental Data: Critical properties like melting/boiling points and spectral data (NMR, IR) are unreported .

-

Synthetic Complexity: No optimized protocols for large-scale production exist, limiting practical applications.

-

Biological Uncharacterization: Toxicity, pharmacokinetics, and metabolic pathways remain entirely unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume